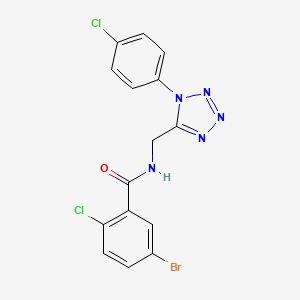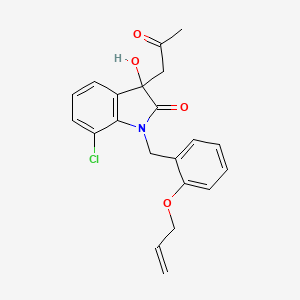
1-(2-(Aliloxi)bencil)-7-cloro-3-hidroxi-3-(2-oxopropil)indolin-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Allyloxy)benzyl)-7-chloro-3-hydroxy-3-(2-oxopropyl)indolin-2-one is a synthetic organic compound belonging to the indolin-2-one family. This compound is characterized by its complex structure, which includes an allyloxybenzyl group, a chloro substituent, and a hydroxyindolinone core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Aplicaciones Científicas De Investigación
1-(2-(Allyloxy)benzyl)-7-chloro-3-hydroxy-3-(2-oxopropyl)indolin-2-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory agent, inhibiting nitric oxide production and suppressing pro-inflammatory cytokines.
Biological Studies: The compound is used to study its effects on cellular pathways, particularly in inflammation and immune response.
Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting various diseases, including cancer and inflammatory disorders.
Mecanismo De Acción
Target of Action
Similar indolin-2-one derivatives have been designed as acetylcholine esterase (ache) inhibitors , suggesting that AChE could be a potential target.
Mode of Action
If it acts similarly to other indolin-2-one derivatives, it may inhibit the activity of its target enzyme, potentially AChE .
Biochemical Pathways
If it acts as an ache inhibitor like other indolin-2-one derivatives , it could affect the cholinergic pathway, leading to increased levels of acetylcholine in the synaptic cleft.
Result of Action
One similar compound was found to inhibit nitric oxide (no) production , which could suggest potential anti-inflammatory effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Allyloxy)benzyl)-7-chloro-3-hydroxy-3-(2-oxopropyl)indolin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with N-protected isatin, an aryne precursor, and 1,3-cyclodione.
Three-Component Coupling: These starting materials undergo a three-component coupling reaction under metal-free conditions to form the indolin-2-one core.
Functional Group Introduction:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(Allyloxy)benzyl)-7-chloro-3-hydroxy-3-(2-oxopropyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the indolin-2-one core can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products: The major products formed from these reactions include various substituted indolin-2-one derivatives, which can exhibit different biological activities .
Comparación Con Compuestos Similares
3-(3-Hydroxyphenyl)-indolin-2-one: Exhibits similar anti-inflammatory properties by inhibiting nitric oxide production and suppressing cytokine release.
3-Substituted-3-hydroxyindolin-2-ones: These compounds share the indolin-2-one core and exhibit diverse biological activities, including anti-inflammatory and anticancer properties.
Uniqueness: 1-(2-(Allyloxy)benzyl)-7-chloro-3-hydroxy-3-(2-oxopropyl)indolin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Propiedades
IUPAC Name |
7-chloro-3-hydroxy-3-(2-oxopropyl)-1-[(2-prop-2-enoxyphenyl)methyl]indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO4/c1-3-11-27-18-10-5-4-7-15(18)13-23-19-16(8-6-9-17(19)22)21(26,20(23)25)12-14(2)24/h3-10,26H,1,11-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGQSUFWHKCXIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=C(C(=CC=C2)Cl)N(C1=O)CC3=CC=CC=C3OCC=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-Chlorobenzo[b]thiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2558372.png)
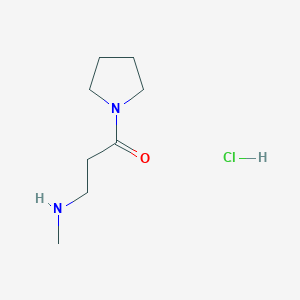
![Bicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B2558374.png)
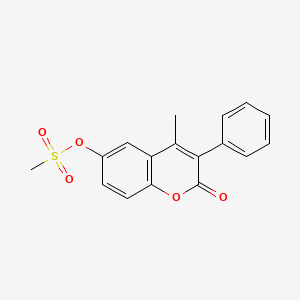
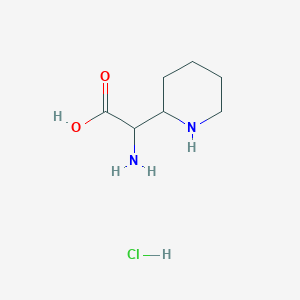
![3,5-dimethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide](/img/structure/B2558382.png)
![(3-(Pyridin-2-yloxy)phenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2558383.png)


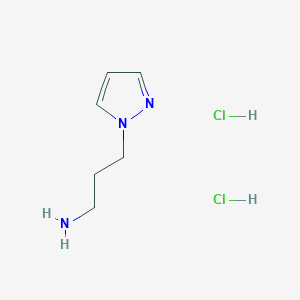
![3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbohydrazide](/img/structure/B2558390.png)
![2,5-DICHLORO-N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-3-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2558391.png)
